Home > Products > Screening Compounds P117925 > CCR2 antagonist 1
CCR2 antagonist 1 -

CCR2 antagonist 1

Catalog Number: EVT-2783571
CAS Number:
Molecular Formula: C28H32BrF3N2O
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCR2 antagonist 1 is a small molecule designed to selectively inhibit the chemokine receptor CCR2, which plays a crucial role in inflammatory responses and various pathological conditions. This compound has been studied for its potential therapeutic applications in treating diseases associated with excessive inflammation, such as autoimmune disorders and certain types of cancer.

Source

The development of CCR2 antagonist 1 was part of a broader research initiative aimed at discovering effective CCR2 antagonists. It was identified through a series of structure-activity relationship studies that evaluated numerous analogs for their binding affinity and functional activity against the receptor.

Classification

CCR2 antagonist 1 belongs to the class of small molecule antagonists targeting chemokine receptors. These compounds are characterized by their ability to selectively bind to CCR2, blocking its interaction with ligands such as Monocyte Chemoattractant Protein-1.

Synthesis Analysis

The synthesis of CCR2 antagonist 1 involves several key steps that leverage modern organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step involves constructing the central core of the molecule, often utilizing common organic reactions such as amide coupling or reductive amination.
  2. Side Chain Modifications: Subsequent steps involve adding specific side chains that enhance the binding affinity and selectivity for CCR2. This may include alkylation or substitution reactions to introduce functional groups.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Technical details regarding specific reagents and conditions are often proprietary but generally follow established protocols in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of CCR2 antagonist 1 is characterized by:

  • Core Framework: Typically includes a cyclohexane or piperidine ring structure that provides rigidity and spatial orientation necessary for receptor binding.
  • Functional Groups: Substituents such as trifluoromethyl groups or heterocycles are incorporated to enhance pharmacokinetic properties and receptor selectivity.

Data from X-ray crystallography studies can provide insights into the three-dimensional conformation of the compound when bound to CCR2, revealing critical interactions that contribute to its antagonistic activity.

Chemical Reactions Analysis

CCR2 antagonist 1 undergoes several chemical reactions during its synthesis:

  • Amide Formation: A key reaction where carboxylic acids react with amines to form amides, critical for building the core structure.
  • Reductive Amination: This reaction allows for the introduction of amine groups while maintaining structural integrity.
  • Substitution Reactions: Various electrophilic substitution reactions are employed to modify aromatic rings or introduce halogen atoms, enhancing receptor binding characteristics.

These reactions are typically optimized for yield and selectivity, minimizing by-products through careful control of reaction conditions.

Mechanism of Action

The mechanism of action for CCR2 antagonist 1 involves:

  1. Binding to CCR2: The compound binds competitively to the CCR2 receptor, preventing natural ligands such as Monocyte Chemoattractant Protein-1 from activating the receptor.
  2. Inhibition of Chemotaxis: By blocking ligand-receptor interactions, the antagonist inhibits chemotactic migration of immune cells, thereby reducing inflammation.
  3. Downstream Effects: The inhibition leads to decreased signaling pathways associated with inflammation, which may contribute to therapeutic effects in inflammatory diseases.

Data from pharmacological assays demonstrate its potency and efficacy in various in vitro and in vivo models.

Physical and Chemical Properties Analysis

CCR2 antagonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 500 Da, which is favorable for oral bioavailability.
  • Solubility: Solubility profiles indicate good aqueous solubility, enhancing its bioavailability when administered orally.
  • Stability: The compound shows stability under physiological conditions, which is critical for therapeutic applications.

Relevant data from pharmacokinetic studies indicate absorption rates and half-life, providing insights into dosing regimens.

Applications

CCR2 antagonist 1 has potential applications in various scientific fields:

  • Pharmacology: Used in preclinical studies to evaluate its efficacy in reducing inflammation in models of autoimmune diseases.
  • Drug Development: Serves as a lead compound for further optimization and development into clinical candidates targeting inflammatory disorders.
  • Research Tool: Acts as a valuable tool in studying the role of CCR2 in immune responses and disease mechanisms.
Introduction to Chemokine Receptor CCR2 Antagonist 1 in Chemokine Receptor Research

Role of Chemokine Receptor CCR2 in Inflammatory and Immunological Pathways

Chemokine Receptor CCR2, a class A G protein-coupled receptor, serves as the primary receptor for monocyte chemoattractant protein 1 (CCL2). It governs monocyte egress from bone marrow and their migration into inflamed tissues through Gαi-mediated signaling pathways [1] [3] [6]. Ligand binding triggers intracellular calcium flux, phosphatidylinositol 3-kinase activation, and cytoskeletal reorganization, enabling directed cellular movement [6] [10]. Beyond chemotaxis, Chemokine Receptor CCR2 activation modulates T cell differentiation, dendritic cell maturation, and endothelial cell adhesion molecule expression, positioning it as a master regulator of innate and adaptive immune responses [5] [8].

The receptor exhibits complex ligand promiscuity, binding multiple chemokines including CCL7 (monocyte chemoattractant protein 3), CCL8 (monocyte chemoattractant protein 2), and CCL13 (monocyte chemoattractant protein 4) [3] [6]. This redundancy creates a robust chemotactic network in inflammatory pathologies. Cellularly, Chemokine Receptor CCR2 is predominantly expressed on classical "inflammatory" Ly6C⁺ monocytes in mice and CD14⁺CD16⁻ monocytes in humans, though it also appears on activated T cell subsets, natural killer cells, and vascular endothelium during inflammation [3] [5] [8].

Table 1: Chemokine Receptor CCR2 Ligands and Their Immunological Functions

LigandAlternative NamePrimary Cellular TargetsBiological Functions
CCL2Monocyte chemoattractant protein 1Monocytes, memory T cellsMonocyte recruitment, T cell activation, angiogenesis
CCL7Monocyte chemoattractant protein 3Monocytes, eosinophilsMonocyte and eosinophil chemotaxis, hematopoiesis
CCL8Monocyte chemoattractant protein 2Monocytes, lymphocytes, basophilsLeukocyte recruitment, Th2 polarization
CCL13Monocyte chemoattractant protein 4Monocytes, eosinophils, T cellsAllergic inflammation, monocyte trafficking

Historical Development of Chemokine Receptor CCR2 Antagonists as Therapeutic Agents

The therapeutic targeting of Chemokine Receptor CCR2 originated in the late 1990s with peptidomimetic inhibitors, which demonstrated proof-of-concept but suffered from poor pharmacokinetics [2]. Subsequent medicinal chemistry efforts focused on small-molecule antagonists with improved oral bioavailability and receptor selectivity. Key structural scaffolds emerged, including 1,3-disubstituted cyclopentanes, trisubstituted cyclohexanes, and cis-diamidocyclohexyl ureas [2] [4] [7]. The latter scaffold yielded the prototypical compound Chemokine Receptor CCR2 antagonist 1 (445479-97-0), a cis-diamidocyclohexyl urea derivative exhibiting nanomolar affinity (half-maximal inhibitory concentration = 5.1 nM) and functional antagonism in calcium flux assays (half-maximal inhibitory concentration = 18 nM) [7].

Patent analyses (2005-2008) reveal extensive structure-activity relationship explorations around the quinazoline and pyrimidine cores to optimize receptor occupancy and pharmacokinetic profiles [2] [4]. For instance, BMS-741672 incorporated protonation-dependent conformational switching to balance polarity for selectivity and lipophilicity for membrane permeability [4]. Clinical development faced challenges with molecule-specific limitations: MK-0812 demonstrated insufficient efficacy in rheumatoid arthritis, while CCX354 showed promise in phase 2a trials [1] [2].

Table 2: Evolution of Select Small-Molecule Chemokine Receptor CCR2 Antagonists

Compound CodeChemical ClassBinding half-maximal inhibitory concentration (nM)Key FeaturesDevelopment Status
CCR2 antagonist 1cis-Diamidocyclohexyl urea5.1High selectivity over Chemokine Receptor CCR3, long residence timePreclinical tool compound
BMS-741672Trisubstituted cyclohexane1.1Protonation-dependent conformational switching, optimal oral bioavailabilityPhase I clinical trial
MK-0812Not specified<10Good oral exposure, potent inhibition of monocyte recruitmentPhase II (discontinued for rheumatoid arthritis)
CCX354Not specified<10Reduced synovial macrophage infiltrationPhase IIa completed

Rationale for Targeting Chemokine Receptor CCR2 in Chronic Inflammatory Diseases

Chemokine Receptor CCR2 blockade presents a compelling strategy for chronic inflammatory pathologies characterized by excessive monocyte infiltration. Genetic deletion of Chemokine Receptor CCR2 or CCL2 in murine models markedly attenuates atherosclerosis by reducing plaque macrophage content and necrotic core formation [1] [3]. Similarly, in experimental autoimmune encephalomyelitis, Chemokine Receptor CCR2 deficiency delays disease onset and severity by impairing myeloid cell trafficking to the central nervous system [3] [6].

In oncology, the Chemokine Receptor CCR2/CCL2 axis recruits tumor-associated macrophages that promote angiogenesis, matrix remodeling, and immunosuppression. Hepatocellular carcinoma models demonstrate reduced tumor growth and metastasis with Chemokine Receptor CCR2 inhibition [5] [7]. The receptor also facilitates survival and invasion of Chemokine Receptor CCR2-expressing tumor cells in prostate and breast cancers through phosphatidylinositol 3-kinase/protein kinase B and extracellular signal-regulated kinase pathways [5].

For metabolic disorders, adipose tissue-derived CCL2 drives macrophage accumulation in obese adipose tissue, establishing a proinflammatory loop that exacerbates insulin resistance. Preclinical studies show that Chemokine Receptor CCR2 antagonism improves insulin sensitivity and reduces renal inflammation in diabetic nephropathy [1] [8]. The dual role of Chemokine Receptor CCR2 in immune cell recruitment and direct tissue effects underscores its therapeutic relevance across diverse chronic disease states.

Table 3: Disease-Specific Mechanisms of Chemokine Receptor CCR2 Pathogenesis

Disease CategoryPathogenic MechanismPreclinical Evidence
AtherosclerosisMonocyte recruitment to arterial plaques, foam cell formationReduced plaque area and macrophage content in Chemokine Receptor CCR2 knockout mice [1]
Rheumatoid arthritisSynovial macrophage infiltration, osteoclast activationDecreased joint inflammation with RS504393 treatment [1]
Diabetic nephropathyRenal macrophage accumulation, podocyte injuryImproved albuminuria and renal histology with Chemokine Receptor CCR2 antagonists [1]
Hepatocellular carcinomaRecruitment of tumor-promoting macrophages, angiogenesis suppressionReduced tumor growth and metastasis with Chemokine Receptor CCR2 blockade [5] [7]
Neuropathic painSpinal microglial activation, neuronal sensitizationAttenuated mechanical allodynia with Chemokine Receptor CCR2 antagonists [3] [6]

Properties

Product Name

CCR2 antagonist 1

IUPAC Name

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Molecular Formula

C28H32BrF3N2O

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1

InChI Key

QYDUEIJZRKTNKN-HYZYYIOASA-N

SMILES

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F

Solubility

not available

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.